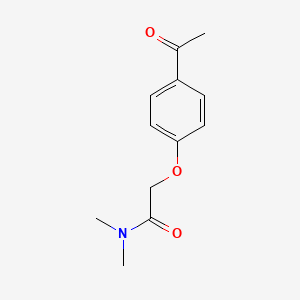

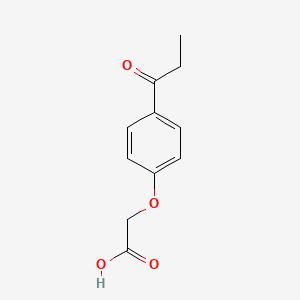

2-(4-acetylphenoxy)-N,N-dimethylacetamide

描述

The compound "2-(4-acetylphenoxy)-N,N-dimethylacetamide" is a chemical entity that can be associated with a class of organic compounds known as acetamides. These compounds typically contain an acetamide group (the functional group consisting of a carbonyl group linked to a nitrogen atom), which is a characteristic feature in various synthesized and naturally occurring molecules. Acetamides are of significant interest due to their diverse applications in pharmaceuticals, agriculture, and materials science.

Synthesis Analysis

The synthesis of related acetamide compounds involves the reaction of appropriate amine precursors with acyl chlorides or anhydrides. For instance, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate and N,N-dimethylformamide as a solvent . Similarly, other acetamide derivatives have been synthesized through various reactions involving acetylation, amidation, and transsilylation processes, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . These methods highlight the versatility of acetamide chemistry and the potential routes that could be applied to synthesize "2-(4-acetylphenoxy)-N,N-dimethylacetamide."

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography. For example, the crystal and molecular structure of (±)-2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(p-tolyl)acetamide was determined using single-crystal X-ray diffraction . These techniques provide detailed information about the molecular conformation, bond lengths, angles, and the presence of intramolecular and intermolecular hydrogen bonds, which are crucial for understanding the chemical behavior and reactivity of the compounds.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including hydrolysis, transamidation, and nucleophilic substitution. The reactivity of the acetamide group is influenced by the substituents on the nitrogen and the aromatic ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the acidity of the amide hydrogen and the susceptibility of the carbonyl carbon to nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of hydrogen bonding, as observed in various acetamide compounds , can lead to higher melting points and boiling points due to the increased intermolecular forces. Additionally, the polarity of the acetamide group can affect the solubility of these compounds in organic solvents or water. Computational studies, such as DFT and ab initio methods, can provide insights into the thermodynamic stability and vibrational characteristics of these molecules .

科学研究应用

1. Synthesis of N-(p-Toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate

- Summary of Application : This compound is synthesized from a consecutive process, which involves a CuAAC reaction, a ketenimine formation and subsequent rearrangement between an aryl propargyl ether and a sulfonyl azide .

- Methods of Application : The structure of this newly synthesized compound was analyzed by NMR spectra and unambiguously established by X-ray analysis . Purification by column chromatography (SiO2, hexane/AcOEt 8:2) afforded N-(p-toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate as a colorless oil .

- Results or Outcomes : Theoretical calculations, which included a Hirshfeld surface, FMO, QTAIM and NCI indices analysis, corroborated the formation of π-π stacking interactions among aromatic rings, as well as C-H···O interactions between vinyl hydrogens with ketone carbonyl oxygen .

2. Synthesis of Yb(III) Complex

- Summary of Application : A new nine-coordinated Yb(III) complex [YbL3(Phen)] (1) (HL = 2-(4-acetylphenoxy)acetic acid (APA), Phen = 1,10-phenanthroline) was synthesized with 2-(4-acetylphenoxy)acetic acid, YbCl3.6H2O, NaOH and 1,10-phenanthroline as materials .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

3. Synthesis of N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide

- Summary of Application : This compound is synthesized as a derivative of phenoxy acetamide and has been investigated for its pharmacological activities .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : Most of the acetamides showed good activity, but this compound showed remarkable activity .

4. Use in Liquid Chromatography

- Summary of Application : This compound is used in liquid chromatography, a technique used to separate a sample into its individual parts .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

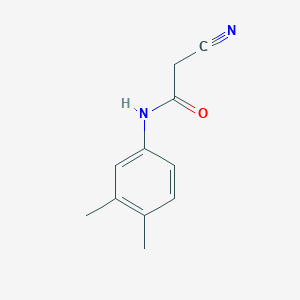

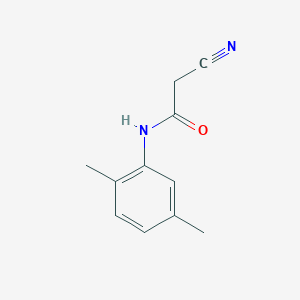

5. Synthesis of 2-(4-Acetylphenoxy)-N-o-tolylacetamide

- Summary of Application : This compound is used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

6. Use in Liquid Chromatography

- Summary of Application : This compound is used in liquid chromatography, a technique used to separate a sample into its individual parts .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

属性

IUPAC Name |

2-(4-acetylphenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQVBLNNUYSLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271470 | |

| Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-acetylphenoxy)-N,N-dimethylacetamide | |

CAS RN |

731821-83-3 | |

| Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731821-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)

![8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1271735.png)

![2-Methylbenzo[d]thiazole-5-carbaldehyde](/img/structure/B1271751.png)

![4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B1271758.png)

![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)